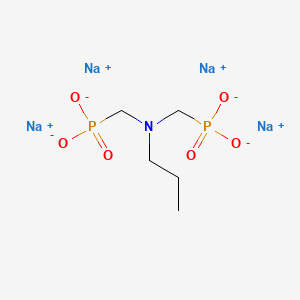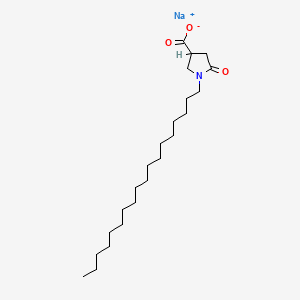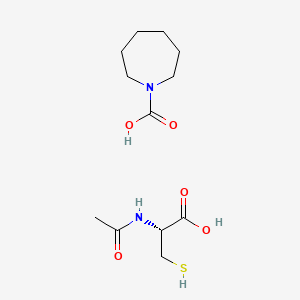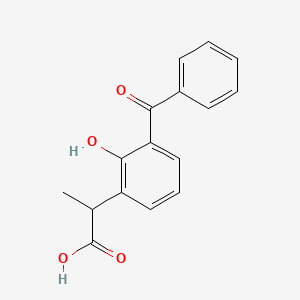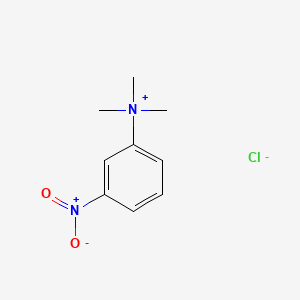
N,N,N-Trimethyl-3-nitroanilinium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,N-Trimethyl-3-nitroanilinium chloride is a chemical compound with the molecular formula C9H13ClN2O2 and a molecular weight of 216.66472 g/mol . It is a quaternary ammonium salt where the nitrogen atom is bonded to three methyl groups and a 3-nitrophenyl group. This compound is known for its ionic nature, high solubility in water, and its use in various organic synthesis and catalytic reactions .
Métodos De Preparación
N,N,N-Trimethyl-3-nitroanilinium chloride can be synthesized through the reaction of N,N,N-trimethyl-3-nitroaniline with hydrochloric acid. The reaction typically involves dissolving N,N,N-trimethyl-3-nitroaniline in an appropriate solvent, such as ethanol or water, and then adding hydrochloric acid to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound .
Análisis De Reacciones Químicas
N,N,N-Trimethyl-3-nitroanilinium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: It can be reduced to form N,N,N-trimethyl-3-aminophenylammonium chloride.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction and oxidizing agents like potassium permanganate for oxidation. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
N,N,N-Trimethyl-3-nitroanilinium chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: This compound is used in studies involving the modification of biological molecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N,N,N-Trimethyl-3-nitroanilinium chloride involves its interaction with molecular targets through ionic and covalent bonding. The compound’s quaternary ammonium group allows it to interact with negatively charged molecules, while the nitro group can participate in redox reactions. These interactions can affect various molecular pathways and processes, depending on the specific application .
Comparación Con Compuestos Similares
N,N,N-Trimethyl-3-nitroanilinium chloride can be compared with other quaternary ammonium salts and nitroaniline derivatives. Similar compounds include:
N,N,N-Trimethyl-4-nitroanilinium chloride: Similar structure but with the nitro group at the 4-position.
N,N,N-Trimethyl-2-nitroanilinium chloride: Similar structure but with the nitro group at the 2-position.
N,N,N-Trimethyl-3-aminophenylammonium chloride: Similar structure but with an amino group instead of a nitro group.
The uniqueness of this compound lies in its specific structural configuration, which influences its reactivity and applications in various fields .
Propiedades
Número CAS |
34907-26-1 |
|---|---|
Fórmula molecular |
C9H13ClN2O2 |
Peso molecular |
216.66 g/mol |
Nombre IUPAC |
trimethyl-(3-nitrophenyl)azanium;chloride |
InChI |
InChI=1S/C9H13N2O2.ClH/c1-11(2,3)9-6-4-5-8(7-9)10(12)13;/h4-7H,1-3H3;1H/q+1;/p-1 |
Clave InChI |
GHQUMTJGFRNQSR-UHFFFAOYSA-M |
SMILES canónico |
C[N+](C)(C)C1=CC=CC(=C1)[N+](=O)[O-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


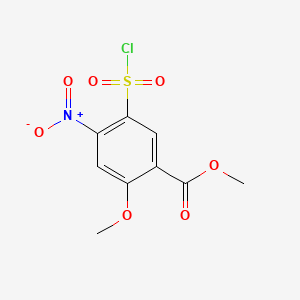
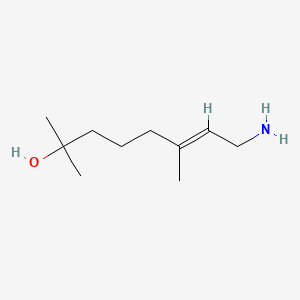
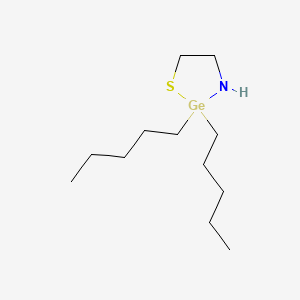
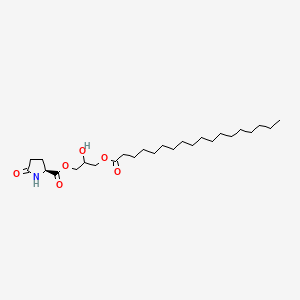
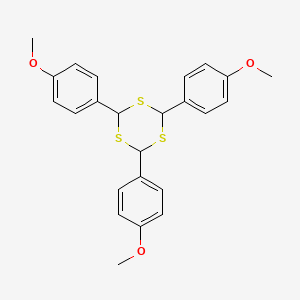
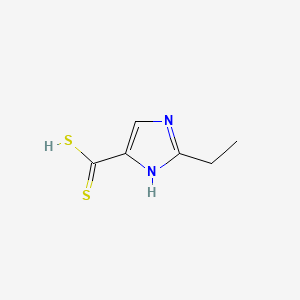
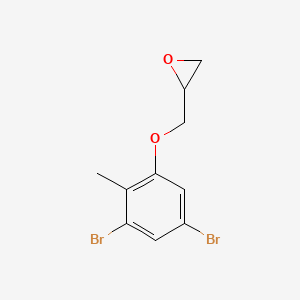
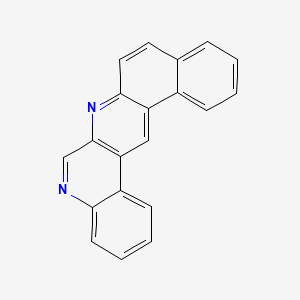
![Sodium 5-[(4-amino-2-chlorophenyl)azo]salicylate](/img/structure/B12665880.png)
